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  • Product: (5,5-Difluoropiperidin-3-yl)methanol hydrochloride
  • CAS: 1356338-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5,5-Difluoropiperidin-3-yl)methanol hydrochloride: A Cornerstone for Modern Medicinal Chemistry

This guide provides an in-depth technical exploration of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride, a pivotal building block in contemporary drug discovery. We will dissect its unique structural attributes, stra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride, a pivotal building block in contemporary drug discovery. We will dissect its unique structural attributes, strategic applications, and the methodologies for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds to overcome challenges in metabolic stability and target affinity.

Section 1: Core Structural & Physicochemical Characteristics

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a saturated heterocyclic compound whose value is derived from the strategic placement of its functional groups. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.

Key Compound Identifiers
PropertyValueReference
Chemical Name (5,5-Difluoropiperidin-3-yl)methanol hydrochloride[1]
CAS Number 1356338-73-2[1][2]
Molecular Formula C₆H₁₂ClF₂NO[1]
Molecular Weight 187.62 g/mol [1][3]
Synonyms OCC1CNCC(F)(F)C1.[H]Cl[1]
Purity Typically ≥95%[1]
Storage Inert atmosphere, 2-8°C[1]
Structural Analysis: The Power of Fluorine

The defining feature of this molecule is the geminal difluoro group at the C5 position of the piperidine ring. This substitution imparts profound and advantageous changes to the molecule's electronic and conformational properties.

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. The difluoro substitution at C5 effectively blocks oxidative metabolism at this position, a common liability for alkylpiperidine rings. This enhances the metabolic stability and can significantly prolong the in vivo half-life of drug candidates derived from this scaffold.[4]

  • Conformational Control: Fluorine's high electronegativity can influence the conformational preference of the piperidine ring. Fluorinated piperidines often favor an axial conformation due to stabilizing hyperconjugative interactions between the C-F bond and the nitrogen lone pair or the protonated amine.[5] This conformational rigidity can be exploited to lock a molecule into a bioactive conformation, thereby improving binding affinity for its target.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for optimizing a drug's pharmacokinetic profile, reducing off-target effects associated with highly basic amines, and improving oral bioavailability.

Key structural features of the core molecule.

Section 2: Strategic Application in Drug Discovery

This molecule is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in providing a robust, pre-functionalized, and metabolically stable core for building more complex drug candidates.

Role as a Privileged Scaffold

The difluoropiperidine motif is considered a "privileged scaffold" because it is found in numerous bioactive compounds. Its incorporation is a deliberate strategy to enhance drug-like properties.[6]

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting the CNS. The enhancements in metabolic stability and the ability to fine-tune basicity are particularly valuable for designing CNS agents that must cross the blood-brain barrier and exhibit a long duration of action.[4]

  • Enzyme Inhibitors and Receptor Modulators: The conformational constraints imposed by the fluorine atoms can pre-organize the molecule for optimal interaction with the binding pockets of enzymes or G-protein coupled receptors (GPCRs).[4] The hydroxymethyl group serves as a versatile synthetic handle for introducing pharmacophores that engage with the target protein.

start (5,5-Difluoropiperidin-3-yl)methanol (Starting Building Block) step1 Synthetic Modification (e.g., Alkylation, Acylation, Etherification at -CH2OH or -NH) start->step1 step2 Introduction of Pharmacophore (Target-specific functional groups) step1->step2 step3 Library Generation (Creation of diverse analogues) step2->step3 step4 Screening & SAR Studies (Biological activity testing) step3->step4 step4->step2 Iterative Optimization end Optimized Drug Candidate (Enhanced Stability & Affinity) step4->end

Workflow from building block to drug candidate.

Section 3: Synthetic Strategy and Protocol

Synthesizing 5-substituted 3,3-difluoropiperidines requires a multi-step approach. While numerous proprietary routes exist, a common and logical strategy involves the electrophile-induced cyclization of a difluorinated N-alkenylamine precursor, followed by functional group manipulation.[7]

Proposed Synthetic Pathway

A plausible route begins with 2,2-difluoro-4-pentenoic acid, which undergoes iodolactonization to form a key intermediate. This lactone can then be opened and converted to the desired N-protected piperidine, followed by reduction of a carboxylate to the primary alcohol.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on established chemical principles for synthesizing similar fluorinated heterocycles.[7]

Step 1: Iodolactonization of 2,2-difluoro-4-pentenoic acid

  • Dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in a solution of sodium bicarbonate (2.5 eq) in water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of iodine (1.5 eq) and potassium iodide (3.0 eq) in water dropwise over 30 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-lactone intermediate.

Step 2: Ring Opening and Amine Introduction

  • Dissolve the crude lactone (1.0 eq) in methanol.

  • Add a suitable amine with a protecting group, such as benzylamine (1.2 eq).

  • Heat the reaction to reflux for 4-6 hours until the lactone is consumed.

  • Cool the reaction and concentrate under reduced pressure.

Step 3: Cyclization to N-Benzyl-5,5-difluoropiperidin-3-one

  • The intermediate from Step 2 is subjected to conditions that promote intramolecular cyclization, often requiring a base and heat.

  • This step would be followed by reduction of the resulting ketone at the C3 position to an alcohol.

Step 4: Reduction to (N-Benzyl-5,5-difluoropiperidin-3-yl)methanol

  • Dissolve the ketone intermediate from Step 3 (1.0 eq) in methanol or ethanol at 0°C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir for 1-2 hours at room temperature.

  • Quench carefully with water and concentrate to remove the alcohol solvent.

  • Extract with dichloromethane, dry the organic layer, and concentrate to yield the alcohol.

Step 5: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-benzyl protected alcohol (1.0 eq) in methanol.

  • Add palladium on carbon (10 wt%) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or Parr hydrogenator) until debenzylation is complete.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise.

  • The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

A 2,2-Difluoro-4-pentenoic acid B Iodolactonization (I₂, KI, NaHCO₃) A->B C γ-Lactone Intermediate B->C D Ring Opening & Amidation (e.g., Benzylamine) C->D E Acyclic Amide D->E F Intramolecular Cyclization E->F G N-Benzyl-5,5-difluoropiperidin-3-one F->G H Ketone Reduction (NaBH₄) G->H I N-Benzyl-(5,5-difluoropiperidin-3-yl)methanol H->I J Hydrogenolysis (Deprotection) (H₂, Pd/C) I->J K (5,5-Difluoropiperidin-3-yl)methanol J->K L Salt Formation (HCl in Ether) K->L M Final Product: (5,5-Difluoropiperidin-3-yl)methanol HCl L->M

Plausible synthetic workflow for the target compound.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.

Standard Analytical Workflow
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and proton environment analysisComplex multiplets for piperidine ring protons. A distinct signal for the -CH₂OH group. Broad singlet for the N-H proton (may exchange with D₂O).
¹³C NMR Carbon skeleton confirmationCharacteristic triplet for the CF₂ carbon due to C-F coupling. Signals for the other four piperidine carbons and the hydroxymethyl carbon.
¹⁹F NMR Confirmation of fluorine presence and environmentA single signal (or complex multiplet depending on chirality and coupling) confirming the gem-difluoro group.
LC-MS Purity assessment and molecular weight confirmationA major peak in the chromatogram indicating purity. The mass spectrum should show the [M+H]⁺ ion corresponding to the free base (m/z 152.08).
FTIR Functional group identificationBroad O-H stretch (~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2900 cm⁻¹), and strong C-F stretches (~1100-1000 cm⁻¹).
Protocol: Purity Determination by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

Section 5: Safety, Handling, and Storage

As a chemical intermediate, (5,5-Difluoropiperidin-3-yl)methanol hydrochloride requires careful handling in a controlled laboratory environment.

Hazard Identification

While specific data for this exact compound is limited, related fluorinated piperidines and amine hydrochlorides are classified with the following hazards.[8][9]

Hazard TypeGHS ClassificationPrecaution
Skin Contact H315: Causes skin irritationWear protective gloves and lab coat.[8]
Eye Contact H319: Causes serious eye irritationWear safety glasses or goggles.[8]
Inhalation H335: May cause respiratory irritationUse in a well-ventilated area or fume hood.[8]
Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10]

  • Engineering Controls: Handle the solid material in a fume hood to avoid inhalation of dust.[11]

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For solutions, use appropriate pipettes or syringes.

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as chemical waste.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place, as recommended.[1][12] Store away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride represents a sophisticated and highly valuable building block for modern drug discovery. Its gem-difluoro motif provides a powerful tool for medicinal chemists to overcome common challenges of metabolic instability while offering a conformationally defined scaffold. A thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the development of next-generation therapeutics, particularly in the realm of CNS disorders.

References

  • MySkinRecipes. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. [Link]

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  • PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. [Link]

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  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

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Sources

Exploratory

The Strategic Alchemy of Fluorination: A Technical Guide to the Discovery and Synthesis of Fluorinated Piperidines

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract The piperidine moiety is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold for interacting with biological targets. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in modern drug design, offering a means to fine-tune a molecule's physicochemical and pharmacological properties.[2] This guide provides an in-depth technical exploration of the discovery and synthesis of fluorinated piperidines, from their conceptual origins to the sophisticated synthetic methodologies that have enabled their widespread application in drug development. We will delve into the causal relationships behind experimental choices, present detailed protocols for key synthetic transformations, and visually articulate complex workflows to provide a comprehensive resource for researchers in the field.

The "Fluorine Effect" in Piperidine Scaffolds: A Paradigm Shift in Drug Design

The introduction of fluorine, the most electronegative element, into an organic molecule can induce profound changes in its properties.[3] In the context of the piperidine ring, these modifications are particularly impactful for drug development.

1.1. Modulating Basicity (pKa) for Enhanced Target Engagement and Safety:

The basicity of the piperidine nitrogen is a critical determinant of its interaction with biological targets and its potential for off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiotoxicity.[4][5] Fluorination provides a predictable means of modulating this basicity. The electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen, reducing its promiscuity and improving its safety profile.[5]

For instance, in the development of a kinesin spindle protein (KSP) inhibitor by Merck, strategic fluorination of the piperidine ring was used to modulate the nitrogen's pKa. It was discovered that the axial orientation of the fluorine atom resulted in a higher pKa compared to the equatorial isomer, leading to improved efficacy and the selection of MK-0731 as the clinical candidate.[4] This highlights the subtle yet powerful influence of stereochemistry in concert with fluorination.

1.2. Enhancing Metabolic Stability and Lipophilicity:

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. This inherent strength makes molecules more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing their in vivo half-life.

Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[2] This strategic enhancement of a drug candidate's pharmacokinetic profile is a key driver for the synthesis of novel fluorinated piperidines.

The Genesis of Fluorinated Piperidines: A Historical Perspective

While piperidine itself was first isolated in 1850, the journey of its fluorinated counterparts is a more recent narrative deeply intertwined with the broader history of organofluorine chemistry.[6] The story begins with the isolation of elemental fluorine by Henri Moissan in 1886, a feat that opened the door to the synthesis of fluorinated organic compounds.[7] However, the challenging nature of handling elemental fluorine and other early fluorinating agents meant that the synthesis of complex molecules like fluorinated piperidines remained a significant hurdle for many years.

The initial forays into fluorinated pharmaceuticals, such as the introduction of Florinef acetate in 1954, demonstrated the profound impact that fluorine could have on biological activity.[8] This spurred the development of safer and more selective fluorinating reagents, paving the way for the synthesis of a wider array of fluorinated compounds, including the valuable fluorinated piperidines. The development of modern synthetic methods has been the true catalyst for the explosion of interest in these scaffolds in recent decades.[9]

Synthetic Strategies for Accessing Fluorinated Piperidines: A Chemist's Toolkit

The synthesis of fluorinated piperidines has evolved from challenging, multi-step sequences to more streamlined and efficient methodologies. This section will detail the core synthetic strategies, providing both the "how" and the "why" behind these powerful transformations.

3.1. Hydrogenation of Fluoropyridines: A Direct and Robust Approach

One of the most common and efficient methods for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[1] This approach, however, is not without its challenges, primarily the competing hydrodefluorination pathway that can lead to the undesired non-fluorinated piperidine.[1]

3.1.1. Heterogeneous Catalysis: The Workhorse of Hydrogenation

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers a practical and scalable method for the hydrogenation of fluoropyridines.[10] Recent advancements have demonstrated that careful control of reaction conditions can favor the desired hydrogenation over C-F bond cleavage.[10]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine [10]

  • Materials: 3-Fluoropyridine, Palladium on carbon (10 wt%), Methanol, Benzyloxycarbonyl chloride (Cbz-Cl), Sodium bicarbonate.

  • Procedure:

    • To a solution of 3-fluoropyridine (1.0 mmol) in methanol (5 mL) in a high-pressure reactor, add palladium on carbon (5 mol%).

    • Pressurize the reactor with hydrogen gas (50 bar) and stir the reaction mixture at 80°C for 24 hours.

    • After cooling to room temperature and carefully releasing the pressure, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure. The crude piperidine is then dissolved in a mixture of dichloromethane (5 mL) and saturated aqueous sodium bicarbonate (5 mL).

    • Benzyloxycarbonyl chloride (1.2 mmol) is added dropwise at 0°C, and the mixture is stirred vigorously for 2 hours at room temperature.

    • The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The product, Cbz-protected 3-fluoropiperidine, is purified by column chromatography.

  • Causality of Experimental Choices:

    • Palladium on Carbon: A widely used and effective catalyst for hydrogenation. The choice of support and catalyst loading can influence selectivity.

    • High Pressure and Temperature: These conditions are often necessary to overcome the aromaticity of the pyridine ring and drive the reaction to completion.

    • In situ Protection: Volatile and potentially reactive free piperidines are often protected (e.g., with a Cbz group) immediately after hydrogenation to facilitate purification and handling.[10]

3.1.2. Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, such as those based on rhodium and iridium, can offer higher selectivity and milder reaction conditions compared to their heterogeneous counterparts. A significant breakthrough in this area is the dearomatization-hydrogenation (DAH) process.[11]

The Dearomatization-Hydrogenation (DAH) Process

This one-pot rhodium-catalyzed process enables the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors.[11] The reaction proceeds through a dearomatization event followed by the complete saturation of the resulting intermediates.[11] This method avoids the need for pre-defined stereochemistry in the substrate.[11]

DAH_Process Fluoropyridine Fluoropyridine Intermediate Dearomatized Intermediate Fluoropyridine->Intermediate [Rh(COD)Cl]₂, H-Bpin (Dearomatization) Piperidine all-cis-(Multi)fluorinated Piperidine Intermediate->Piperidine H₂ (Hydrogenation)

Caption: Dearomatization-Hydrogenation (DAH) Workflow.

3.2. Building from the Ground Up: De Novo Synthesis and Fluorination

An alternative to the hydrogenation of pre-fluorinated aromatics is to construct the fluorinated piperidine ring from acyclic or other cyclic precursors. This approach offers greater flexibility in the placement of substituents.

3.2.1. Nucleophilic Fluorination: Strategic Introduction of Fluoride

Nucleophilic fluorination involves the displacement of a leaving group with a fluoride ion. This strategy is particularly useful for introducing fluorine at a specific stereocenter.

Experimental Protocol: Diastereoselective Nucleophilic Fluorination of a Hydroxypiperidine

  • Materials: N-Boc-4-hydroxypiperidine, Diethylaminosulfur trifluoride (DAST), Dichloromethane.

  • Procedure:

    • A solution of N-Boc-4-hydroxypiperidine (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78°C under a nitrogen atmosphere.

    • DAST (1.2 mmol) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.

    • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

    • The organic layer is separated, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

    • The crude product, N-Boc-4-fluoropiperidine, is purified by flash column chromatography.

  • Causality of Experimental Choices:

    • DAST: A common and effective deoxofluorinating agent that replaces a hydroxyl group with fluorine, often with inversion of stereochemistry.[12] Care must be taken as DAST can decompose exothermically.[12]

    • Low Temperature: The reaction is performed at low temperature to control the reactivity of DAST and minimize side reactions.

    • Anhydrous Conditions: DAST is sensitive to moisture, which can lead to its decomposition and the formation of byproducts.

3.2.2. Electrophilic Fluorination: Taming the Beast

Electrophilic fluorinating reagents, such as N-fluorodibenzenesulfonimide (NFSI), deliver a "F+" equivalent to a nucleophilic carbon.[12] This approach is often used to fluorinate enolates or enamines derived from piperidine precursors.

3.3. The Cutting Edge: Asymmetric and Biocatalytic Methods

The demand for enantiomerically pure fluorinated piperidines has driven the development of asymmetric and biocatalytic synthetic methods.

3.3.1. Organocatalysis: Chiral Small Molecules Taking the Lead

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[12] For instance, a highly enantioselective aza-Michael addition of a pyrazole to a fluorinated enoate has been developed to produce chiral fluorinated piperidine precursors.[12]

3.3.2. Biocatalysis: Nature's Synthetic Machinery

Enzymes offer unparalleled selectivity and can operate under mild conditions. The use of transaminases in a dynamic kinetic resolution process has been successfully applied to the synthesis of enantioenriched syn-fluoro-aminopiperidines, key intermediates for CGRP receptor antagonists.[4] This biocatalytic approach avoids the need for direct stereoselective fluorination.[4]

Biocatalytic_DKR Fluoroketone Fluoroketone Racemization Racemization Fluoroketone->Racemization Transaminase Transaminase (ATA-3) Racemization->Transaminase (S)-enantiomer Chiral_Amine Enantioenriched syn-Fluoro-aminopiperidine Transaminase->Chiral_Amine Amine_Donor Amine Donor (e.g., iPrNH₂) Amine_Donor->Transaminase

Caption: Dynamic Kinetic Resolution via Transaminase.

Conformational Control: The Axial Fluorine Preference

A fascinating and impactful aspect of fluorinated piperidines is their conformational behavior. Contrary to what might be expected based on sterics, there is often a preference for the fluorine atom to occupy an axial position. This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions, such as charge-dipole interactions between the C-F bond and the protonated piperidine nitrogen.[4] This conformational locking can be exploited in drug design to present substituents in a well-defined orientation for optimal target binding.

Data Summary: A Comparative Overview of Synthetic Methodologies

Synthetic Method Key Advantages Common Substrates Typical Reagents/Catalysts Key Considerations
Heterogeneous Hydrogenation Scalable, robust, commercially available catalysts.[10]Fluoropyridines.[10]Pd/C, PtO₂.[10]Potential for hydrodefluorination, often requires high pressure/temperature.[1]
Dearomatization-Hydrogenation (DAH) High diastereoselectivity (all-cis), one-pot procedure.[11]Fluoropyridines.[11][Rh(COD)Cl]₂, H-Bpin.[11]Requires homogeneous catalyst, sensitivity to reagent purity.[10]
Nucleophilic Fluorination Good stereochemical control.[11]Hydroxy- or sulfonyloxypiperidines.DAST, Selectfluor®.Use of potentially hazardous reagents, requires pre-functionalized substrates.[12]
Electrophilic Fluorination Access to otherwise difficult-to-make regioisomers.Piperidinones (via enolates).NFSI.Requires careful control of reaction conditions to avoid side reactions.[12]
Biocatalytic Transamination High enantioselectivity, mild reaction conditions.[4]Fluorinated ketones.Transaminases (e.g., ATA-3).Requires screening of enzyme libraries, substrate scope can be limited.[4]

Conclusion and Future Outlook

The discovery and development of synthetic routes to fluorinated piperidines have had a transformative impact on medicinal chemistry. The ability to strategically incorporate fluorine allows for the fine-tuning of molecular properties, leading to drugs with improved efficacy, safety, and pharmacokinetic profiles. While significant progress has been made, the field continues to evolve. The development of novel C-H fluorination methods, more efficient and selective catalytic systems, and an expanded repertoire of biocatalysts will undoubtedly open up new avenues for the synthesis of even more complex and valuable fluorinated piperidines. As our understanding of the "fluorine effect" deepens, these privileged scaffolds will continue to be a rich source of innovation in the quest for new medicines.

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  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines - Uni Münster. Available at: [Link]

Sources

Foundational

Technical Guide: Mechanistic Utility of (5,5-Difluoropiperidin-3-yl)methanol Hydrochloride in Lead Optimization

Executive Summary Compound Identity: (5,5-Difluoropiperidin-3-yl)methanol hydrochloride CAS: 1356338-73-2 (Racemic), 2565803-44-1 (S-isomer) Role: High-value bioisostere and scaffold for medicinal chemistry.[1][2] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (5,5-Difluoropiperidin-3-yl)methanol hydrochloride CAS: 1356338-73-2 (Racemic), 2565803-44-1 (S-isomer) Role: High-value bioisostere and scaffold for medicinal chemistry.[1][2]

This guide details the mechanistic utility of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride (DFPM-HCl) in drug discovery. Unlike a marketed drug with a single biological receptor target, DFPM-HCl functions as a pharmacophore modulator . Its "mechanism of action" is physicochemical: it is employed to alter the electronic, metabolic, and conformational landscape of a drug candidate without disrupting its primary binding mode.

This scaffold is particularly critical in optimizing Central Nervous System (CNS) agents and GPCR ligands, where it resolves the "basicity-lipophilicity" paradox common to piperidine-containing drugs.

Mechanism of Action: The Fluorine Effect

The utility of DFPM-HCl rests on three specific mechanistic pillars derived from the incorporation of the gem-difluoro motif at the C5 position.

pKa Modulation (The Inductive Effect)

Standard piperidines are highly basic (


), which means they are fully protonated at physiological pH (7.4). This high ionization hinders passive membrane permeability (blood-brain barrier penetration) and often leads to off-target binding, particularly to the hERG potassium channel (cardiotoxicity risk).
  • Mechanism: The fluorine atoms at C5 are

    
    -positioned relative to the nitrogen (via the C6 path: N1–C6–C5). Fluorine is the most electronegative element (
    
    
    
    ).
  • Result: Through the inductive effect (

    
    ), the electron density is pulled away from the nitrogen lone pair. This stabilizes the free base form and lowers the 
    
    
    
    by approximately 2–3 log units (typically to the 7.5–8.5 range).
  • Impact: A significant fraction of the molecule remains uncharged at physiological pH, drastically improving oral bioavailability and CNS penetration.

Metabolic Blockade

The C5 position of the piperidine ring is a "metabolic soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes (specifically hydroxylation).

  • Mechanism: The C–F bond is one of the strongest in organic chemistry (

    
     vs 
    
    
    
    for C–H).
  • Result: Substitution of hydrogens with fluorines at this position renders the site inert to oxidative attack.

  • Impact: Extends the biological half-life (

    
    ) of the drug candidate.
    
Conformational Locking (The Gauche Effect)

Fluorine exhibits a preference for a gauche orientation relative to adjacent electron-rich centers or protons (due to hyperconjugation


).
  • Mechanism: The gem-difluoro group introduces a conformational bias to the piperidine chair.

  • Result: This "locks" the ring into a specific geometry, reducing the entropic penalty upon binding to a protein target.

Comparative Data Analysis

The following table illustrates the shift in physicochemical properties when replacing a standard piperidine with the DFPM scaffold.

PropertyStandard Piperidine Scaffold(5,5-Difluoro) ScaffoldMechanistic Advantage
Basicity (

)
~10.8~8.2Increased neutral fraction at pH 7.4; better permeability.
Lipophilicity (LogD) Low (Highly Polar)ModerateImproved membrane diffusion.
Metabolic Stability Low (C5 Oxidation prone)High (Blocked)Reduced clearance; longer half-life.
hERG Liability High RiskReduced RiskLower basicity correlates with reduced hERG binding.[3]

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of using DFPM-HCl to solve common lead optimization problems.

MoA_Flowchart Problem Lead Compound Issues: High Basicity (pKa > 10) Poor CNS Penetration Metabolic Instability Solution Incorporation of (5,5-Difluoropiperidin-3-yl)methanol Problem->Solution Scaffold Hop Mech1 Inductive Effect (-I) (F pulls e- from N) Solution->Mech1 Mech2 C-F Bond Strength (Metabolic Block) Solution->Mech2 Mech3 Gauche Effect (Conformational Bias) Solution->Mech3 Outcome1 Lower pKa (~8.0) Increased Neutral Species Mech1->Outcome1 Outcome2 Blocked P450 Oxidation Extended Half-life Mech2->Outcome2 Outcome3 Reduced Entropic Penalty Higher Binding Affinity Mech3->Outcome3 Final Optimized Drug Candidate: High Potency, Low Toxicity Outcome1->Final improved Bioavailability Outcome2->Final Outcome3->Final

Figure 1: Mechanistic logic flow detailing how the gem-difluoro substitution resolves pharmacokinetic liabilities.

Experimental Protocols

Protocol A: In Situ Neutralization & Nucleophilic Aromatic Substitution ( )

Objective: Couple DFPM-HCl to a heteroaryl chloride (common in kinase/GPCR drug synthesis).

Reagents:

  • DFPM-HCl (1.0 equiv)

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (3.0 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, suspend (5,5-Difluoropiperidin-3-yl)methanol HCl (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation (Critical Step): Add DIPEA (3.0 mmol).

    • Observation: The suspension should clarify as the HCl is scavenged and the free amine is liberated.

    • Why: The amine nitrogen must be unprotonated to act as a nucleophile.

  • Addition: Add the electrophile (Aryl Chloride, 1.0 mmol).

  • Reaction: Heat to 80–100°C monitoring by LC-MS.

    • Checkpoint: Monitor for the disappearance of the starting material (

      
       for the cation).
      
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry organic layer over

    
    .
    
Protocol B: Hydroxyl Activation (Mitsunobu Reaction)

Objective: Utilize the primary alcohol handle (-CH2OH) for ether formation while protecting the amine. Note: If the amine is secondary, it must be protected (e.g., Boc) BEFORE this reaction to prevent N-alkylation.

  • Protection: React DFPM-HCl with

    
     / 
    
    
    
    to yield N-Boc-(5,5-difluoropiperidin-3-yl)methanol.
  • Coupling: Mix N-Boc intermediate (1.0 equiv), Phenol derivative (1.0 equiv), and

    
     (1.2 equiv) in THF.
    
  • Initiation: Dropwise addition of DIAD/DEAD (1.2 equiv) at 0°C.

  • Mechanism: The alcohol is activated by the phosphine, allowing the phenol to attack via

    
    , inverting the stereochemistry if the carbon were chiral (here it is a primary alcohol, so no inversion issues).
    

Synthesis Workflow Diagram

Synthesis_Workflow Start DFPM-HCl Salt (Stable Solid) Step1 Neutralization (DIPEA/K2CO3) Start->Step1 Dissolution Intermediate Free Amine (Nucleophilic) Step1->Intermediate -HCl Step2 Coupling Reaction (SnAr / Amide Bond) Intermediate->Step2 + Electrophile Product Drug Intermediate (Functionalized Scaffold) Step2->Product Formation

Figure 2: Operational workflow for utilizing DFPM-HCl in synthetic medicinal chemistry.

References

  • MySkinRecipes. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride - Product Description & Applications.Link

  • ChemicalBook. (5,5-difluoropiperidin-3-yl)Methanol hydrochloride (CAS 1356338-73-2) Physicochemical Properties.Link

  • National Institutes of Health (PMC). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (Discusses the synthesis and utility of fluorinated piperidines). Link

  • Journal of Medicinal Chemistry (ACS). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments. (Details pKa modulation and hERG avoidance). Link

  • BLD Pharm. Product Safety and Handling: (S)-(5,5-Difluoropiperidin-3-yl)methanol hydrochloride.Link

Sources

Protocols & Analytical Methods

Method

A Senior Application Scientist's Guide to the Synthesis of a Key Fluorinated Building Block

An Application Note for the Synthesis of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride Abstract This document provides a detailed, field-proven protocol for the multi-step synthesis of (5,5-Difluoropiperidin-3-yl)me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

Abstract

This document provides a detailed, field-proven protocol for the multi-step synthesis of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride, a critical building block in modern drug discovery. The strategic introduction of gem-difluoro groups into piperidine scaffolds is a widely recognized strategy for modulating physicochemical properties such as basicity (pKa) and metabolic stability, which can lead to improved pharmacokinetic profiles and reduced off-target effects, like hERG channel affinity.[1][2][3] This guide moves beyond a simple recitation of steps, offering causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The protocol is designed for researchers in medicinal chemistry, process development, and organic synthesis, providing a self-validating framework for producing this high-value compound.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most prevalent saturated N-heterocycles in pharmaceuticals and natural alkaloids.[4] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. However, modulating these properties is often necessary to optimize a drug candidate's profile. The incorporation of fluorine, particularly the gem-difluoro motif at the 5-position of a piperidine ring, offers a powerful tool for achieving this. This substitution significantly lowers the basicity of the piperidine nitrogen, a tactic often employed to mitigate cardiovascular risks associated with hERG ion channel binding.[1][2]

The target molecule, (5,5-Difluoropiperidin-3-yl)methanol hydrochloride, serves as a versatile three-dimensional fragment for fragment-based drug discovery and as a key intermediate for more complex active pharmaceutical ingredients (APIs).[1][5] The synthetic pathway detailed herein proceeds through three main stages: protection and functionalization of the piperidine core, reduction of a carboxylic acid intermediate, and subsequent deprotection to yield the final hydrochloride salt.

Overall Synthetic Pathway

The synthesis is a three-step process starting from the commercially available (R)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid. This chiral starting material ensures the stereochemical integrity of the final product. The pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-5,5-difluoropiperidine- 3-carboxylic acid B N-Boc-(5,5-difluoropiperidin- 3-yl)methanol A->B  LAH or BH3•THF  THF, 0°C to RT C (5,5-Difluoropiperidin-3-yl)methanol hydrochloride B->C  HCl in Dioxane or Ether  DCM or MeOH

Caption: Overall synthetic scheme for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this synthesis.

Reagent/MaterialCAS No.Molecular FormulaSupplier PurityNotes
(R)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid2166031-07-6C₁₁H₁₇F₂NO₄>97%Starting material.[6]
Lithium Aluminum Hydride (LAH)16853-85-3LiAlH₄1.0 M in THFHighly reactive with water. Handle under inert atmosphere.
Borane-tetrahydrofuran complex (BH₃•THF)14044-65-6BH₃•THF1.0 M in THFAlternative reducing agent, milder than LAH.
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O>99.9%Use freshly distilled or from a solvent purification system.
Diethyl Ether (Et₂O), anhydrous60-29-7C₄H₁₀O>99.8%Required for workup and product isolation.
Hydrochloric Acid (HCl) solution7647-01-0HCl4.0 M in DioxaneUsed for deprotection and salt formation. Corrosive.
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeSolvent for reaction and extraction.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄ACS GradeDrying agent.
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃AqueousUsed for neutralization during workup.
Saturated Sodium Chloride Solution (Brine)7647-14-5NaClAqueousUsed for washing during extraction.
Celite® (Diatomaceous earth)61790-53-2SiO₂N/AFiltration aid for removing fine precipitates.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials, including pyrophoric reagents and corrosive acids. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. An inert atmosphere (Nitrogen or Argon) is required for Step 1.

Step 1: Reduction of N-Boc-5,5-difluoropiperidine-3-carboxylic acid

Causality: The carboxylic acid is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent suitable for this transformation.[7] The reaction is performed at low temperature to control the exothermic reaction and then warmed to ensure completion. Anhydrous conditions are paramount as LAH reacts violently with water.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with (R)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (1.0 eq, e.g., 5.0 g).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 15-20 mL per gram of starting material). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • LAH Addition: Slowly add Lithium Aluminum Hydride (1.0 M solution in THF, 1.5 eq) to the dropping funnel via cannula transfer. Add the LAH solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C.

    • CAUTION: EXOTHERMIC REACTION AND GAS EVOLUTION. Slowly and carefully add water dropwise (X mL, where X = number of grams of LAH used).

    • Add 15% aqueous NaOH solution (X mL).

    • Add water again (3X mL).

    • Stir the resulting slurry vigorously at room temperature for 30 minutes. The mixture should become a granular, white precipitate.

  • Filtration and Extraction:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(5,5-difluoropiperidin-3-yl)methanol as a crude oil or solid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

Causality: The acid-labile Boc group is removed using a strong acid, typically hydrochloric acid or trifluoroacetic acid (TFA).[8][9][10] Using HCl dissolved in an organic solvent like dioxane provides the chloride counterion directly, allowing for the precipitation and isolation of the final product as its hydrochloride salt. This method avoids an aqueous workup, simplifying product isolation.

  • Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the crude N-Boc-(5,5-difluoropiperidin-3-yl)methanol from the previous step in a minimal amount of dichloromethane or methanol (approx. 10 mL per gram).

  • Acid Addition: Cool the solution to 0 °C. Add a solution of hydrochloric acid (4.0 M in dioxane, 4-5 eq) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Deprotection is often rapid, typically complete within 1-2 hours. A precipitate may form during the reaction.

  • Product Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • Add anhydrous diethyl ether to the residue and stir or sonicate. This will induce the precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the white solid under high vacuum to yield pure (5,5-Difluoropiperidin-3-yl)methanol hydrochloride .

Workflow Visualization

Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Deprotection start1 Dissolve Starting Material in Anhydrous THF cool1 Cool to 0°C start1->cool1 add_lah Add LAH Solution (Dropwise, <10°C) cool1->add_lah react1 Warm to RT Stir 3-4h add_lah->react1 quench Quench at 0°C (Water, NaOH, Water) react1->quench filter Filter through Celite® quench->filter extract Extract & Dry Organic Phase filter->extract concentrate1 Concentrate in Vacuo extract->concentrate1 intermediate Crude N-Boc Alcohol concentrate1->intermediate start2 Dissolve Intermediate in DCM/MeOH intermediate->start2 cool2 Cool to 0°C start2->cool2 add_hcl Add HCl in Dioxane cool2->add_hcl react2 Stir at RT 1-2h add_hcl->react2 concentrate2 Concentrate in Vacuo react2->concentrate2 precipitate Triturate with Diethyl Ether concentrate2->precipitate filter2 Collect Solid by Filtration precipitate->filter2 dry Dry Under Vacuum filter2->dry final_product Final Product dry->final_product

Caption: Step-by-step experimental workflow for the synthesis protocol.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and absence of impurities.

  • LC-MS: To confirm the molecular weight (M+H)⁺ of the free base.

  • Melting Point: To compare with literature values for the hydrochloride salt.

Expected Molecular Weight of the free base: 151.16 g/mol . Molecular Weight of the hydrochloride salt: 187.62 g/mol .[11][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction. Wet reagents/solvents.Ensure starting material is fully consumed by TLC/LC-MS. Use rigorously dried solvents and handle LAH under inert gas.
Incomplete Deprotection in Step 2 Insufficient acid or reaction time.Add additional equivalents of HCl solution. Allow the reaction to stir for a longer period at room temperature.
Product is an oil, not a solid Residual solvent. Impurities.Ensure complete removal of solvent under high vacuum. Attempt recrystallization from a suitable solvent system (e.g., Methanol/Ether).
Difficult Filtration in Step 1 Gelatinous aluminum salts formed during quenching.Ensure the Fieser workup ratios are followed precisely and allow for sufficient stirring time to form a granular precipitate.

References

  • Goti, G. et al. (2021). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Advances. Available at: [Link]

  • Goti, G. et al. (2021). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available at: [Link]

  • Lead Sciences. (n.d.). (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Lead Sciences. Available at: [Link]

  • Conti, P. et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Reddy, K. et al. (2015). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Preparations and Procedures International. Available at: [Link]

  • Arote, N. D. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
  • Štefane, B. et al. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Mst. Ishrat Zahan et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

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Application

Application Notes and Protocols for the Utilization of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride in Synthetic Chemistry

Abstract: This document provides a comprehensive guide for the experimental use of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the experimental use of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Detailed protocols for the functionalization of both the piperidine nitrogen and the primary alcohol are presented, including N-alkylation, N-acylation, O-alkylation (Williamson ether synthesis), and esterification. The causality behind experimental choices, safety precautions, and methods for analytical characterization are thoroughly discussed to ensure scientific integrity and successful implementation.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong C-F bonds, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[1][2] These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

The piperidine scaffold is another privileged motif in drug design, appearing in numerous approved therapeutic agents.[2] The combination of a piperidine ring with fluorine atoms, therefore, represents a powerful strategy for the development of novel therapeutics with optimized properties. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a versatile building block that offers two key points for diversification: the secondary amine of the piperidine ring and the primary alcohol. This allows for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[3]

Physicochemical and Safety Data

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a white to off-white solid. As with any chemical reagent, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for the closely related compound (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride, this substance should be considered as a potential skin, eye, and respiratory irritant.[4]

PropertyValueSource
CAS Number 1356338-73-2[5][6]
Molecular Formula C₆H₁₂ClF₂NO[5][6]
Molecular Weight 187.62 g/mol [5][6]
Appearance White to off-white solidVendor Data
Purity ≥95%[5]
Storage Inert atmosphere, 2-8°C[5]

Experimental Protocols

The following protocols are designed to be starting points for the derivatization of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Optimization of reaction conditions may be necessary for specific substrates.

Neutralization of the Hydrochloride Salt

The piperidine nitrogen in (5,5-Difluoropiperidin-3-yl)methanol hydrochloride is protonated. For reactions involving nucleophilic attack by the nitrogen (e.g., N-alkylation, N-acylation), the free base must be generated. This can be achieved by a simple aqueous workup or by using a non-nucleophilic base in the reaction mixture.

Protocol 3.1.1: Extraction of the Free Base

  • Dissolve (5,5-Difluoropiperidin-3-yl)methanol hydrochloride (1.0 eq) in deionized water (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is between 9 and 10.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of (5,5-Difluoropiperidin-3-yl)methanol.

Note: The free base is expected to be an oil or a low-melting solid and should be used immediately in the next step or stored under an inert atmosphere at low temperature.

N-Functionalization of the Piperidine Ring

Direct N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents in the presence of a suitable base.

Protocol 3.2.1.1: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of the free base of (5,5-Difluoropiperidin-3-yl)methanol.

  • Diagram of the N-Alkylation Workflow

    N_Alkylation_Workflow A Start: (5,5-Difluoropiperidin-3-yl)methanol (Free Base) B Dissolve in anhydrous solvent (e.g., ACN, DMF) A->B C Add Base (e.g., K₂CO₃, Et₃N) B->C D Add Alkyl Halide (R-X) C->D E Stir at RT to elevated temp. D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up and Purification (Extraction, Chromatography) F->G H Product: N-Alkyl-(5,5-difluoropiperidin-3-yl)methanol G->H

    Caption: General workflow for the N-alkylation of (5,5-Difluoropiperidin-3-yl)methanol.

  • To a solution of (5,5-Difluoropiperidin-3-yl)methanol (free base, 1.0 eq) in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (10-20 mL/g), add a suitable base (e.g., potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.5 eq)).

  • Add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of base and solvent is crucial. K₂CO₃ is a solid base that is easily filtered off, while Et₃N is a soluble organic base. DMF can help to dissolve all reactants and may accelerate the reaction. The reaction temperature will depend on the reactivity of the alkyl halide.

The piperidine nitrogen can be readily acylated using acid chlorides or anhydrides.

Protocol 3.2.2.1: N-Acylation with an Acid Chloride

  • Dissolve (5,5-Difluoropiperidin-3-yl)methanol (free base, 1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (10-20 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Add the acid chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: The use of a non-nucleophilic base is important to prevent side reactions with the acid chloride. The reaction is typically performed at low temperature to control the exotherm.

O-Functionalization of the Primary Alcohol

To selectively functionalize the primary alcohol, it is often advantageous to first protect the more nucleophilic piperidine nitrogen. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Protocol 3.3.1.1: N-Boc Protection of the Piperidine

  • To a solution of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride (1.0 eq) and triethylamine (2.5 eq) in a mixture of dioxane and water (1:1, 10-20 mL/g), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-(5,5-difluoropiperidin-3-yl)methanol.

With the piperidine nitrogen protected, the primary alcohol can be alkylated under standard Williamson ether synthesis conditions.

Protocol 3.3.2.1: O-Alkylation of N-Boc Protected Intermediate

  • Diagram of the O-Alkylation Workflow

    O_Alkylation_Workflow A Start: N-Boc-(5,5-difluoropiperidin-3-yl)methanol B Dissolve in anhydrous THF A->B C Add strong base (e.g., NaH) at 0°C B->C D Stir to form alkoxide C->D E Add Alkyl Halide (R-X) D->E F Stir at RT E->F G Reaction Monitoring (TLC, LC-MS) F->G H Work-up and Purification G->H I Product: N-Boc-O-Alkyl-(5,5-difluoropiperidin-3-yl)methanol H->I

    Caption: General workflow for the O-alkylation of N-Boc-(5,5-difluoropiperidin-3-yl)methanol.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g) at 0°C under an inert atmosphere, add a solution of N-Boc-(5,5-difluoropiperidin-3-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness: The use of a strong, non-nucleophilic base like NaH is essential for the deprotonation of the primary alcohol.[5] Anhydrous conditions are critical to prevent quenching of the base.

The primary alcohol can be esterified using various methods, including reaction with an acid chloride or a carboxylic acid under coupling conditions.

Protocol 3.3.3.1: Esterification with an Acid Chloride

  • To a solution of N-Boc-(5,5-difluoropiperidin-3-yl)methanol (1.0 eq) and a base such as pyridine or Et₃N (1.5 eq) in anhydrous DCM at 0°C, add the acid chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until complete.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by chromatography.

The N-Boc group can be removed under acidic conditions to yield the final O-substituted product as a salt.

Protocol 3.3.4.1: N-Boc Deprotection

  • Dissolve the N-Boc protected compound in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction at room temperature for 1-4 hours.[7]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Expertise & Experience: The choice of acid and solvent for deprotection can be critical to avoid side reactions. TFA is often used as it is volatile and easily removed, while HCl in dioxane provides the hydrochloride salt directly.

Analytical Characterization

The structural confirmation of the synthesized derivatives is crucial. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the proton environment in the molecule. The signals for the piperidine ring protons will be complex due to the gem-difluoro substitution and the stereochemistry of the ring.

  • ¹³C NMR: Will show the number of unique carbon atoms. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: This is a particularly informative technique for fluorinated compounds.[8] A single signal, likely a triplet of triplets due to coupling with adjacent protons, is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of a gem-difluoro group on a saturated ring.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): This soft ionization technique will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information. For piperidine derivatives, fragmentation often involves cleavage of the ring or loss of substituents.[9]

Conclusion

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a highly versatile and valuable building block for the synthesis of novel fluorinated piperidine derivatives. The protocols outlined in this application note provide a solid foundation for the N- and O-functionalization of this compound. Careful consideration of the reaction conditions, particularly the need for neutralization of the hydrochloride salt and protection of the piperidine nitrogen for selective O-functionalization, is key to successful synthesis. The use of modern analytical techniques is essential for the unambiguous characterization of the final products.

References

  • Dalton, S., et al. (2020). 19F NMR has emerged as a powerful tool in drug discovery, particularly in fragment-based screens. RSC Chemical Biology, 1(3), 153-170.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride.
  • Lead Sciences. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.
  • BenchChem. (2025).
  • Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Dalton, S. E., et al. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 49(16), 5867-5903.
  • PubChem. (n.d.). N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 975-983.
  • ResearchGate. (2017).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Lead Sciences. (n.d.). (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.
  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • University of Münster. (2019).
  • ACS Publications. (2022).
  • Rawal, V. H., & Cava, M. P. (1985). A mild, one-step deprotection of N-Boc-indoles. Tetrahedron Letters, 26(50), 6141-6142.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3-(piperidin-3-yl)
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules.
  • PubMed. (2011). Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity.
  • PubMed Central (PMC). (2014).
  • PubMed Central (PMC). (2023).
  • ResearchGate. (2020). Proposed mechanism of the Mitsunobu reaction.
  • Royal Society of Chemistry. (2022).
  • Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • MDPI. (2021). Special Issue “Advances in Drug Discovery and Synthesis”.
  • TCI Chemicals. Mitsunobu Reaction.
  • Google Patents. (2016).
  • Diva-Portal.org. (2020).
  • ChemRxiv. (2022).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • PubMed Central (PMC). (2016).
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • PubMed Central (PMC). (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • ResearchG
  • Royal Society of Chemistry. (2023). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines.
  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral...

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

Welcome to the dedicated technical support center for the purification of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable fluorinated building block.

Introduction

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a key intermediate in medicinal chemistry, prized for the introduction of the difluoropiperidine motif which can enhance metabolic stability and modulate pKa.[1][2] The purification of this polar, water-soluble hydrochloride salt can be challenging. This guide provides a framework for troubleshooting common issues and offers standard protocols for achieving high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride in a question-and-answer format.

Question 1: My final product has low purity after initial isolation. What are the likely impurities and how can I remove them?

Answer:

Low purity can stem from several sources, primarily related to the synthetic route. Common impurities can include starting materials, reaction byproducts, and residual solvents.[3][4]

  • Potential Impurities:

    • Unreacted Starting Materials: Depending on the synthetic pathway, these could include protected piperidone precursors or reducing agents.

    • Dehydrofluorinated byproducts: Elimination of HF can occur under certain conditions.

    • N-Oxides: Amines can be susceptible to oxidation.[5]

    • Residual Solvents: Solvents used in the reaction or workup, such as THF, Dichloromethane (DCM), or alcohols.

  • Troubleshooting Steps:

    • Characterization: Obtain a comprehensive analytical profile of your crude material using HPLC, LC-MS, and NMR to identify the impurities.[4][6]

    • Solvent Washes: For non-polar impurities, washing the solid hydrochloride salt with a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate) can be effective.[6]

    • Recrystallization: This is the most powerful technique for removing closely related impurities. See the detailed protocol in the "Experimental Protocols" section.

    • Chromatography: While challenging for highly polar salts, flash chromatography on silica gel (with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM) or reverse-phase chromatography may be necessary for difficult separations.[7]

Question 2: I am having trouble getting my (5,5-Difluoropiperidin-3-yl)methanol hydrochloride to crystallize. It keeps oiling out. What should I do?

Answer:

"Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Causality: The high polarity of the molecule and the presence of fluorine atoms can lead to strong solvation, hindering crystal lattice formation.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Rapid cooling often leads to oiling out.

    • Solvent System Modification:

      • If using a single solvent, try adding a co-solvent in which the compound is less soluble (an "anti-solvent"). For example, if your compound is dissolved in hot methanol, slowly add a less polar solvent like isopropanol or ethyl acetate until the solution becomes slightly turbid, then reheat to clarify and cool slowly.[8]

      • A common solvent system for hydrochloride salts is an alcohol (like ethanol or isopropanol) with the addition of an anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE).[6][9]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Concentration Adjustment: You may have too much solvent. Try evaporating some of the solvent and allowing the solution to cool again.[10]

Question 3: My yield is very low after recrystallization. How can I improve it?

Answer:

Low yield is often a trade-off for high purity. However, optimizing the recrystallization process can improve recovery.

  • Causality: The hydrochloride salt may have significant solubility in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will result in more of your product remaining in the mother liquor upon cooling.[10]

    • Optimize the Solvent System: Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A table of suggested solvent systems is provided below.

    • Cooling: Ensure the solution is thoroughly cooled. An ice bath or refrigeration for an extended period can maximize crystal formation.

    • Second Crop: Concentrate the mother liquor (the remaining solution after filtering the crystals) and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

    • pH Adjustment: Ensure the solution is not acidic enough to cause hydrolysis or degradation, but acidic enough to maintain the hydrochloride salt form.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing (5,5-Difluoropiperidin-3-yl)methanol hydrochloride?

A1: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, good starting points for screening are:

  • Alcohols: Methanol, Ethanol, Isopropanol.[6][11]

  • Mixed Solvent Systems:

    • Methanol/Isopropanol

    • Ethanol/Diethyl Ether[9]

    • Isopropanol/Ethyl Acetate

    • Dichloromethane/Ethyl Acetate[8]

Q2: How does the presence of fluorine affect the purification process?

A2: Fluorine substitution can significantly alter a molecule's properties:

  • Solubility: Fluorinated compounds can have unique solubility profiles, sometimes exhibiting lower solubility in hydrocarbon solvents and higher solubility in fluorinated solvents.[12][13] This can be exploited in purification.

  • Polarity: The C-F bond is highly polar, which can increase the overall polarity of the molecule, affecting its interaction with chromatographic stationary phases and its solubility in polar solvents.

  • Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the piperidine nitrogen, which can affect salt formation and stability.[2]

Q3: Can I purify the free base of (5,5-Difluoropiperidin-3-yl)methanol and then form the hydrochloride salt?

A3: Yes, this is a very common and effective strategy.

  • Free-Basing: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaOH, K2CO3) to a pH > 10.

  • Extraction: Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.[14]

Q4: How should I store the purified (5,5-Difluoropiperidin-3-yl)methanol hydrochloride?

A4: As a hydrochloride salt, it is generally more stable than the free base. However, it is advisable to:

  • Store it in a tightly sealed container to protect it from moisture.

  • Keep it in a cool, dark place.

  • For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityComments
IsopropanolPolar ProticOften a good single solvent for hydrochloride salts.[6]
Ethanol/Diethyl EtherMixedDiethyl ether acts as an anti-solvent to induce precipitation.[9]
Methanol/Ethyl AcetateMixedEthyl acetate reduces the polarity of the system.
Dichloromethane/HexanesMixedGood for less polar impurities; the salt will precipitate.

Experimental Protocols

Protocol 1: General Recrystallization of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride
  • Solvent Selection: Choose a suitable solvent system from Table 1 based on small-scale solubility tests.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Add the minimum volume of the chosen hot solvent (or the more polar solvent of a mixed system) to just dissolve the solid. Use a hot plate with magnetic stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification via Free Base and Salt Formation
  • Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water. While stirring, slowly add a 1M solution of NaOH until the pH of the aqueous solution is ~11-12.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

Purification_Workflow start Crude (5,5-Difluoropiperidin-3-yl)methanol HCl analytical Analyze Purity (HPLC, NMR) start->analytical decision Purity > 95%? analytical->decision product Pure Product decision->product Yes wash Wash with Anti-Solvent (e.g., Ethyl Acetate) decision->wash No wash->analytical recrystallize Recrystallize (e.g., Isopropanol) wash->recrystallize Impurity Persists recrystallize->analytical freebase Convert to Free Base recrystallize->freebase Oiling Out / Low Purity chromatography Column Chromatography freebase->chromatography salt_formation Re-form HCl Salt chromatography->salt_formation salt_formation->analytical

Caption: Decision workflow for purification of the target compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Problem: Oiling Out start->oiling_out low_yield Problem: Low Yield start->low_yield no_crystals Problem: No Crystals Form start->no_crystals solution1 Solution: - Slower cooling - Add co-solvent - Scratch flask - Seed crystals oiling_out->solution1 solution2 Solution: - Minimize hot solvent - Optimize solvent system - Ensure complete cooling - Collect 2nd crop low_yield->solution2 solution3 Solution: - Concentrate solution - Add anti-solvent - Try new solvent system no_crystals->solution3

Caption: Troubleshooting common recrystallization issues.

References

  • Mornement, K. M., et al. (2005). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Arkivoc, 2005(5), 134-144. [Link]

  • Shewale, S., et al. (2014). Pharmaceutical Product Recall: Lesson Learned. Journal of Young Pharmacists, 6(2), 1-8. [Link]

  • TBA. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 53(1), 1-13. [Link]

  • Zhang, M., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2367. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Fomin, M. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

  • Padro, J. M., et al. (2011). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. The Journal of Chemical Thermodynamics, 43(11), 1645-1651. [Link]

  • Dungeonsandderp. (2021). Can i still crystallize salts even when there is impurities in the solution? Reddit. [Link]

  • González Ceballos, L. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • TBA. (1975). Purification of secondary alkyl amines.
  • TBA. (2001). Solvents for use in fluorination reactions.
  • Khlebnikov, V. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Khlebnikov, V. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • TBA. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(8), 1133-1144. [Link]

  • TBA. (2020). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 85(5), 3543-3554. [Link]

  • TBA. (2021). development of an hplc method for the determination of fampridine (dalfampridine) in human plasma. Revue Roumaine de Chimie, 66(3), 217-223. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

Welcome to the technical support center for the synthesis of (5,5-difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5,5-difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the critical aspects of the reaction, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your results effectively.

The target molecule, (5,5-difluoropiperidin-3-yl)methanol, is a valuable building block in medicinal chemistry. The strategic incorporation of the gem-difluoro group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of this fluorinated heterocycle is not without its challenges, often leading to issues with yield and purity. This guide provides a structured, question-and-answer-based approach to overcoming these hurdles.

Typical Synthetic Pathway Overview

The most common and reliable route to (5,5-difluoropiperidin-3-yl)methanol involves the reduction of a suitable N-protected 5,5-difluoropiperidine-3-carboxylic acid derivative, typically an ester. The use of a tert-butoxycarbonyl (Boc) protecting group is standard due to its stability under reductive conditions and its straightforward removal under acidic conditions, which conveniently leads to the desired hydrochloride salt.

Synthetic_Pathway cluster_main Core Synthesis Route Start N-Boc-5,5-difluoropiperidine- 3-carboxylic acid ethyl ester Reduction (5,5-Difluoro-1-(tert-butoxycarbonyl)piperidin-3-yl)methanol Start->Reduction  LiAlH4, THF  0 °C to RT Deprotection_Salt (5,5-Difluoropiperidin-3-yl)methanol hydrochloride Reduction->Deprotection_Salt  HCl in Dioxane/IPA  0 °C to RT

Caption: Common synthetic route to the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield of the alcohol intermediate is consistently low after the reduction step. What are the likely causes?

This is the most common issue and can stem from several factors related to the reduction of the N-Boc-ester precursor.

A1: The primary culprits for low yield are incomplete reaction, degradation of the starting material or product, and difficult workup procedures. Let's break down the potential causes and solutions:

  • Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it is extremely sensitive to moisture.[3][4] If your solvent (e.g., THF) is not anhydrous or if the LiAlH₄ is old or has been improperly stored, its activity will be significantly diminished.

    • Solution: Always use freshly opened LiAlH₄ or titrate older batches to determine their active hydride content. Ensure all glassware is oven-dried, and solvents are rigorously dried over a suitable agent (e.g., molecular sieves) before use.[5]

  • Cause 2: Incorrect Stoichiometry or Temperature Control. The reduction of an ester to an alcohol by LiAlH₄ proceeds via an aldehyde intermediate.[4] Sufficient reagent is required to reduce both the ester and the intermediate aldehyde. Furthermore, the reaction is highly exothermic. Poor temperature control can lead to side reactions.

    • Solution: Use at least 1.5-2.0 equivalents of LiAlH₄ to ensure the reaction goes to completion. The addition of the ester to the LiAlH₄ slurry (or vice-versa, depending on scale and safety protocols) should be done slowly at 0 °C to maintain control over the reaction temperature. After the addition is complete, allow the reaction to warm to room temperature to ensure it proceeds to completion.

  • Cause 3: Problematic Workup (Quenching). The quenching of excess LiAlH₄ is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction inefficient and reducing isolated yield.

    • Optimized Protocol (Fieser Workup): For a reaction using 'x' grams of LiAlH₄ in a solvent like THF, quench by sequentially and carefully adding:

      • 'x' mL of water

      • 'x' mL of 15% (w/v) aqueous NaOH

      • '3x' mL of water

    • This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, leading to much higher recovery of the desired alcohol.

Q2: I'm observing multiple spots on my TLC/LC-MS after the reduction. What are these impurities?

A2: The most common impurities are unreacted starting material, the intermediate aldehyde, or potential byproducts from side reactions.

Impurity Identification Cause Remediation
Starting Ester Less polar spot on TLC than the product alcohol.Incomplete reaction (see Q1).Increase LiAlH₄ equivalents or reaction time/temperature. Re-subject the crude material to the reaction conditions.
Aldehyde Intermediate Can be reactive and may not always be observed.Insufficient reducing agent.Increase LiAlH₄ equivalents.
Over-reduction Products Unlikely with this substrate but could involve defluorination.Harsh reaction conditions (high temperature).Maintain strict temperature control (0 °C during addition).

A powerful technique to monitor these reactions is crucial. While TLC is useful, direct reaction monitoring by LC-MS or even benchtop NMR can provide unambiguous confirmation of the reaction's progress and the identity of any byproducts.

Q3: The final HCl salt precipitation is giving me an oily product or poor recovery. How can I improve this step?

A3: This issue usually arises from residual solvent, moisture, or using a suboptimal solvent system for precipitation. The goal is to have the hydrochloride salt be insoluble in the chosen solvent system.

  • Cause 1: Presence of Water. Even trace amounts of water can interfere with the crystallization/precipitation process, leading to oils.

    • Solution: Ensure the free-base alcohol is thoroughly dried before attempting salt formation. This can be done by dissolving it in a dry solvent (like dichloromethane), drying over Na₂SO₄ or MgSO₄, filtering, and removing the solvent in vacuo.

  • Cause 2: Incorrect Solvent. The choice of solvent for precipitation is critical.

    • Solution: A common and effective method is to dissolve the purified, dry alcohol intermediate in a minimal amount of a solvent in which the free base is soluble but the HCl salt is not. Good choices include anhydrous diethyl ether, methyl tert-butyl ether (MTBE), or isopropanol (IPA). Then, add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane, 2M HCl in diethyl ether) dropwise at 0 °C with stirring.[6]

  • Optimized Protocol:

    • Dissolve the purified (5,5-Difluoro-1-(tert-butoxycarbonyl)piperidin-3-yl)methanol in a minimal amount of cold (0 °C) anhydrous isopropanol.

    • Slowly add a pre-calculated amount (1.05-1.1 equivalents) of concentrated HCl or a solution of HCl in isopropanol.

    • Stir at 0 °C for 1-2 hours, then allow to stand. If precipitation is slow, adding an anti-solvent like MTBE can help induce crystallization.

    • Filter the resulting solid, wash with cold MTBE or diethyl ether, and dry under high vacuum.

Troubleshooting_Logic cluster_troubleshoot Troubleshooting Flowchart Start Low Yield or Purity Issue? Check_Step Which Step? Start->Check_Step Reduction_Issue Reduction Step (Ester to Alcohol) Check_Step->Reduction_Issue Reduction Salt_Issue Salt Formation (Deprotection/Precipitation) Check_Step->Salt_Issue Salt Formation Cause_Reagent Inactive Reagent? (Wet LiAlH4/Solvent) Reduction_Issue->Cause_Reagent Cause_Workup Poor Workup? (Gelatinous Salts) Reduction_Issue->Cause_Workup Cause_Precip Oily Product? (Wet material/Wrong Solvent) Salt_Issue->Cause_Precip Sol_Reagent Use dry solvent. Use fresh LiAlH4. Cause_Reagent->Sol_Reagent Sol_Workup Use Fieser Workup. Cause_Workup->Sol_Workup Sol_Precip Dry free-base thoroughly. Use Ether/IPA for precipitation. Cause_Precip->Sol_Precip

Sources

Troubleshooting

Technical Support Center: Stability of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride Solution

Welcome to the technical support guide for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As your Senior Application Scientist, I have structured this guide to address the practical challenges you may encounter, grounding our advice in established scientific principles and field-proven insights. Our goal is to ensure the integrity and reproducibility of your experimental results by maintaining the stability of this valuable chemical entity.

I. Core Concepts: Understanding the Stability of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a unique molecule featuring a piperidine ring, a primary alcohol, and a gem-difluoro substitution. Its stability in solution is paramount for consistent results. The hydrochloride salt form generally enhances the stability of the piperidine ring by protonating the nitrogen, making its lone pair of electrons less available for oxidative degradation[1]. However, the overall stability is a function of several factors including pH, temperature, light, and the presence of oxidizing agents.

The gem-difluoro group is generally considered a stable moiety, with the carbon-fluorine bond being one of the strongest in organic chemistry, which imparts a degree of metabolic and thermal stability[2][3]. The primary alcohol, while generally stable, can be susceptible to oxidation under certain conditions. The piperidine ring itself, particularly in its free base form, can be prone to oxidation, which may lead to the formation of N-oxides or ring-opened products[4][5].

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride solutions.

Q1: What are the recommended storage conditions for a stock solution of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride?

A1: For optimal stability, stock solutions should be stored at 2-8°C in a tightly sealed container, protected from light. For long-term storage (months), it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The use of an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

Q2: I'm seeing a decrease in the peak area of my compound in my HPLC analysis over time. What could be the cause?

A2: A decreasing peak area is a common indicator of compound degradation. The most likely culprits are:

  • Oxidation: The piperidine nitrogen is susceptible to oxidation, especially if the solution pH is neutral or basic, or if exposed to atmospheric oxygen over extended periods.

  • Incompatible Solvent: While soluble in water and polar organic solvents, prolonged storage in certain solvents could potentially lead to degradation.

  • Exposure to Light: Photodegradation can occur, particularly with prolonged exposure to UV light.

  • Incorrect pH: The hydrochloride salt is most stable in acidic conditions. If the solution is neutralized or made basic, the free amine is more susceptible to degradation.

Q3: What solvents are recommended for preparing solutions of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride?

A3: The compound is generally soluble in water, methanol, and DMSO. For most biological assays, preparing a concentrated stock solution in DMSO followed by dilution in aqueous buffer is a common practice. However, for long-term storage, aqueous solutions with a slightly acidic pH (e.g., pH 3-6) are preferable to maintain the protonated, more stable form of the amine[6].

Q4: Can I heat the solution to aid in dissolution?

A4: Gentle warming (e.g., to 37°C) can be used for short periods to aid dissolution. However, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation. Thermal degradation pathways may become significant at higher temperatures[4].

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride solutions.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in chromatogram Compound degradationPerform a forced degradation study (see Section IV) to identify potential degradation products. Ensure proper storage conditions are being met. Prepare fresh solutions more frequently.
Precipitation in aqueous buffer Poor solubility at neutral pH or common ion effect.Ensure the final concentration in the aqueous buffer is within the solubility limits. Consider using a co-solvent if compatible with the experiment. Prepare the final dilution just before use.
Inconsistent biological activity Degradation of the active compound.Verify the purity of the stock solution using a suitable analytical method (e.g., HPLC-UV). Prepare fresh dilutions from a new stock solution stored under recommended conditions.
Color change of the solution Oxidative degradation or reaction with impurities.Discard the solution. Prepare a fresh solution using high-purity solvents and store under an inert atmosphere if possible.

IV. Experimental Protocols: Assessing Solution Stability

To proactively assess the stability of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products. The International Council for Harmonisation (ICH) provides guidelines for such studies[1].

A. Forced Degradation Protocol

Objective: To identify the degradation pathways of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride under various stress conditions.

Materials:

  • (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

  • HPLC-grade water, methanol, and acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (stock solution at time zero). An ideal degradation level for these studies is in the range of 5-20%[1].

B. Recommended HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Injection Volume: 10 µL

V. Visualization of Potential Degradation Pathways and Workflows

A. Hypothetical Degradation Pathways

Based on the chemical structure, the following degradation pathways can be hypothesized under forced degradation conditions. The primary site of degradation is likely the piperidine nitrogen.

G parent (5,5-Difluoropiperidin-3-yl)methanol hydrochloride N_oxide N-oxide derivative parent->N_oxide Oxidation (e.g., H₂O₂) imine Imine derivative parent->imine Oxidation/Dehydrogenation oxidized_alcohol Corresponding aldehyde/carboxylic acid parent->oxidized_alcohol Strong Oxidation ring_opened Ring-opened products imine->ring_opened Further Oxidation/Hydrolysis G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 MeOH:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (Sunlight/UV) prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Compare stressed samples to control hplc->data pathways Identify Degradation Pathways data->pathways method Validate Stability-Indicating Method pathways->method

Caption: Workflow for a forced degradation study.

VI. Concluding Remarks

The stability of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride in solution is critical for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing proper storage and handling procedures, researchers can ensure the integrity of their results. This guide provides a framework for troubleshooting common stability issues and for proactively assessing the stability of this compound under specific experimental conditions. For further assistance, please do not hesitate to contact our technical support team.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Biosynce. (2023). What is the stability of piperidine?[Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6152. [Link]

  • Mauer, L. J., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 1-13. [Link]

  • Nielsen, C. J., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(25), 5566-5580. [Link]

  • Schmidt, A. S. (2010). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 23(10). [Link]

  • Campbell, M. G., & Ritter, T. (2015). Modern Carbon-Fluorine Bond Forming Reactions for Aryl Fluorides. Chemical Reviews, 115(2), 612-633. [Link]

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]

  • Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

Sources

Optimization

Technical Support Center: (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

Welcome to the technical support center for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, stora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride?

For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] These conditions are recommended to minimize potential degradation from atmospheric moisture and oxygen.

Q2: Is (5,5-Difluoropiperidin-3-yl)methanol hydrochloride sensitive to moisture?

Yes, as a hydrochloride salt of an amine, this compound is expected to be hygroscopic.[2] It is crucial to store it in a dry environment and handle it in a controlled atmosphere (e.g., a glovebox) when possible to prevent water absorption.

Q3: How does the hydrochloride salt form contribute to the compound's stability?

The hydrochloride salt form enhances the stability of the compound in several ways. Firstly, amine salts are generally more thermally stable than their free base counterparts.[3] Secondly, the protonation of the piperidine nitrogen protects it from oxidation, a common degradation pathway for amines.[4]

Q4: What is the expected thermal stability of this compound?

Q5: Is this compound sensitive to light?

While specific photostability data for this compound is not available, it is good laboratory practice to protect all research compounds from prolonged exposure to light, especially UV light, which can induce degradation.[6] Therefore, storing the compound in an amber vial or in a dark location is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent analytical results (e.g., variable peak areas in chromatography, appearance of new peaks). Compound Degradation: This could be due to improper storage or handling, leading to degradation products.1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C under an inert atmosphere and protected from light. 2. Assess Hygroscopicity: The compound may have absorbed water, affecting its concentration. Dry the compound under vacuum if appropriate for your experimental setup. 3. Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC with a photodiode array detector, to check for the presence of degradation products.[6]
Difficulty in achieving complete dissolution or presence of particulates in solution. Incomplete Solubility or Degradation: The compound may not be fully soluble in the chosen solvent, or degradation products may be insoluble.1. Check Solvent Compatibility: While soluble in water and methanol, confirm the solubility at your desired concentration. Sonication may aid dissolution. 2. Prepare Fresh Solutions: Avoid using old stock solutions, as degradation can occur over time in solution. 3. Filter the Solution: If particulates persist, filter the solution through a 0.22 µm filter before use.
Observed color change in the solid compound (e.g., from white to off-white or yellow). Oxidation or other degradation: This may indicate that the compound has been exposed to air or light for extended periods.1. Handle Under Inert Gas: If possible, handle the compound in a glovebox to minimize exposure to oxygen. 2. Store Properly: Ensure the container is tightly sealed and the headspace is filled with an inert gas. 3. Re-test Purity: If a color change is observed, it is advisable to re-check the purity of the compound before use.
Inaccurate weighing of the compound. Hygroscopicity: Absorption of atmospheric moisture can lead to artificially high weight measurements.1. Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation. 2. Weigh Quickly: Minimize the time the compound is exposed to the atmosphere during weighing. 3. Use a Controlled Environment: For best results, weigh the compound in a glovebox or a balance with a draft shield in a low-humidity environment.

Experimental Protocols & Data

Recommended Storage Conditions Summary
Parameter Condition Rationale
Temperature 2-8°CTo slow down potential degradation reactions.[1]
Atmosphere Inert Gas (Argon, Nitrogen)To prevent oxidation of the amine.[1]
Light Protect from LightTo prevent photodegradation.[6]
Container Tightly SealedTo prevent moisture absorption and contamination.
Handling Dry, Controlled EnvironmentTo mitigate issues related to hygroscopicity.[2]
Decision-Making Workflow for Storage-Related Issues

start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage improper_storage Improper Storage check_storage->improper_storage proper_storage Proper Storage check_storage->proper_storage [Conditions Met] improper_storage->proper_storage [Yes] correct_storage Correct Storage Conditions and Re-test improper_storage->correct_storage [No] check_handling Review Handling Procedures (Hygroscopicity, Exposure to Air) proper_storage->check_handling handling_issue Handling Issue check_handling->handling_issue good_handling Good Handling check_handling->good_handling [Procedures Adequate] handling_issue->good_handling [Yes] improve_handling Improve Handling Procedures (e.g., use glovebox) and Re-test handling_issue->improve_handling [No] analytical_check Perform Analytical Purity Check (e.g., HPLC, NMR) good_handling->analytical_check degraded Compound Degraded? analytical_check->degraded pure Compound is Pure analytical_check->pure [No Degradation Detected] new_batch Consider a New Batch of Compound degraded->new_batch [Yes] troubleshoot_experiment Troubleshoot Other Experimental Parameters pure->troubleshoot_experiment

Caption: Troubleshooting workflow for storage issues.

References

  • Actylis Lab Solutions. (2024, September 13).
  • AK Scientific, Inc. (n.d.). (3-Fluoropiperidin-3-yl)
  • BLDpharm. (n.d.). (S)-(5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Retrieved January 27, 2026.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride.
  • Chemos GmbH & Co. KG. (2021, July 16).
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • CymitQuimica. (2024, December 19).
  • de Andrade, C. K. Z., & de Oliveira, W. P. (2012). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Química Nova, 35(7), 1436–1441.
  • Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Lead Sciences. (n.d.). (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Retrieved January 27, 2026.
  • Methanol Safety D
  • PubChem. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved January 27, 2026.
  • PubChem. (n.d.). (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. Retrieved January 27, 2026.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • Sigma-Aldrich. (n.d.). Mol. Formula: C17H25N•HCl.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Uni Münster. (2019, January 22).
  • Wiley Online Library. (2020, May 11). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

Sources

Troubleshooting

handling and safety precautions for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

Welcome to the technical support center for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical informa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and troubleshooting advice to ensure the safe and effective use of this valuable fluorinated building block in your experiments. The unique properties imparted by the gem-difluoro group on the piperidine ring make this compound a significant intermediate, particularly in the synthesis of novel agents targeting the central nervous system (CNS).[1][2] The fluorine atoms can enhance metabolic stability and binding affinity, offering advantages in drug design.[1]

This document will provide a comprehensive overview of handling procedures, safety precautions, and solutions to common experimental challenges.

Section 1: Chemical Properties and Storage

A foundational understanding of the physicochemical properties of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride is crucial for its proper handling and use.

PropertyValueSource
CAS Number 1356338-73-2[3]
Molecular Formula C₆H₁₂ClF₂NO[3]
Molecular Weight 187.62 g/mol [3]
Appearance Solid (presumed)General chemical knowledge
Purity ≥95%[3]
Recommended Storage 2-8°C, under inert atmosphere[3]

Expert Insight: The hydrochloride salt form enhances the stability and water-solubility of the parent amine. However, amine hydrochlorides can be hygroscopic. Proper storage in a desiccator or glovebox with an inert atmosphere is highly recommended to prevent moisture absorption, which could affect weighing accuracy and reactivity.

Section 2: Safety Precautions and Personal Protective Equipment (PPE)

GHS Hazard Classification (based on a related compound):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3 (May cause respiratory irritation)[4]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the minimum PPE requirements for handling this compound.

PPE_Workflow cluster_ppe Standard Laboratory PPE cluster_handling Handling Powder lab_coat Lab Coat safety_glasses Safety Glasses with Side Shields gloves Nitrile Gloves fume_hood Chemical Fume Hood gloves->fume_hood respirator N95 Respirator (if weighing outside fume hood) fume_hood->respirator If applicable caption Figure 1: Recommended PPE Workflow

Caption: Figure 1: Recommended PPE Workflow for handling (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Section 3: Experimental Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the use of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride in synthetic protocols.

Q1: I am having trouble dissolving the compound. What solvents do you recommend?

A1: As a hydrochloride salt, this compound is expected to have higher solubility in polar protic solvents. While specific data for this compound is limited, for a similar compound, phencyclidine hydrochloride, the solubility is reported as:

  • Methanol: 30 mg/mL[5]

  • Water: 11.2 mg/mL[5]

  • 0.1N HCl (aq): 18.4 mg/mL[5]

For organic reactions, solubility in aprotic polar solvents like DMSO or DMF might be limited.

Troubleshooting Steps:

  • Start with polar protic solvents: Attempt to dissolve a small amount in methanol or ethanol first.

  • Gentle heating: Gentle warming can aid dissolution, but be mindful of potential degradation with prolonged heating.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.

  • Solvent mixtures: If solubility in a single solvent is insufficient for your reaction concentration, consider using a solvent mixture, for example, DCM/methanol or THF/methanol.

Q2: My reaction is not proceeding as expected. Could the starting material be the issue?

A2: Several factors related to the starting material could be affecting your reaction.

  • Free-basing the amine: Many reactions require the free amine rather than the hydrochloride salt. The presence of the HCl can neutralize basic reagents or catalysts. You may need to liberate the free amine before use.

    Protocol for Free-Basing (Aqueous Workup):

    • Dissolve the hydrochloride salt in water.

    • Cool the solution in an ice bath.

    • Slowly add a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (e.g., pH 9-10).

    • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    Expert Insight: The resulting free amine may be an oil. It is often best to use it immediately after preparation as free amines can be less stable than their salt forms.

  • Hygroscopic nature: If the compound has absorbed moisture, this can interfere with moisture-sensitive reactions. Ensure the material has been stored properly and, if necessary, dried under high vacuum before use.

Q3: The hydrochloride salt is turning into a sticky oil upon isolation. How can I obtain a solid product?

A3: This is a common issue with amine hydrochloride salts, often due to their hygroscopic nature or the presence of residual solvent.[6]

Troubleshooting Steps:

  • Use of anhydrous solvents: Ensure all solvents used during the formation and isolation of the salt are strictly anhydrous. The presence of water can prevent crystallization.[7]

  • Trituration: Try triturating the oil with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. This can sometimes induce crystallization.

  • Solvent for precipitation: Instead of concentrating to an oil and then trying to crystallize, try precipitating the salt by adding a non-polar solvent to a solution of the compound in a more polar solvent (e.g., adding diethyl ether to a methanol or ethanol solution).[8]

  • Alternative salt formation: If the hydrochloride salt consistently proves difficult to handle, consider forming a different salt, such as a mesylate, which may have better crystalline properties.[6]

Q4: How should I handle spills of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride?

A4: For small spills of the solid material, the following procedure is recommended.

Spill_Cleanup start Spill Occurs ppe Ensure appropriate PPE is worn (gloves, safety glasses, lab coat) start->ppe contain Cover the spill with an absorbent material (e.g., vermiculite or sand) ppe->contain collect Carefully sweep the material into a waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of the waste in a sealed, labeled container according to institutional guidelines clean->dispose caption Figure 2: Small Spill Cleanup Workflow

Caption: Figure 2: Workflow for cleaning up small spills of powdered (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.

For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety department.

Section 4: Conclusion

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a valuable building block for the synthesis of novel compounds, particularly in the field of CNS drug discovery. Its effective use hinges on a thorough understanding of its properties, adherence to safety protocols, and the ability to troubleshoot common experimental challenges. By following the guidelines outlined in this technical support center, researchers can handle this compound safely and efficiently, paving the way for new scientific discoveries.

References

  • PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Federal Register. Experimental Use Exception Request for Comments. [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • Gesmer Updegrove LLP. Are Statutory Changes Coming to the Common Law Experimental Use Exception to Patent Infringement?. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ResearchGate. Fluorination Methods for Drug Discovery and Development. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • MySkinRecipes. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. [Link]

  • Lead Sciences. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. [Link]

  • Chemsrc. CAS#:2565803-44-1 | (S)-(5,5-Difluoropiperidin-3-yl)methanol Hydrochloride. [Link]

  • MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement: The Difluoropiperidine Moiety

For the modern medicinal chemist, the piperidine ring is a ubiquitous and reliable scaffold, present in a vast number of approved drugs.[1][2] Its favorable physicochemical properties and synthetic accessibility have cem...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the piperidine ring is a ubiquitous and reliable scaffold, present in a vast number of approved drugs.[1][2] Its favorable physicochemical properties and synthetic accessibility have cemented its status as a privileged structure. However, the drive to optimize drug candidates and overcome metabolic liabilities necessitates a constant exploration of novel bioisosteric replacements. This guide provides an in-depth technical comparison of the classic piperidine moiety with its difluorinated analogue, a strategic modification gaining significant traction in drug discovery.

Herein, we will dissect the causal relationships behind the observed changes in physicochemical properties, metabolic stability, and biological activity when a difluoropiperidine is introduced. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioisosteric replacement to refine their lead compounds.

The Rationale for Fluorination: More Than Just a Halogen Swap

Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The introduction of fluorine is a particularly powerful tool in this regard. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic fate.[3]

The strategic incorporation of a gem-difluoro group (CF₂) onto the piperidine ring is not merely about increasing metabolic stability by blocking sites of oxidation. It is a nuanced approach to fine-tuning the electronic and steric profile of the scaffold to enhance overall drug-like properties.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a difluoropiperidine bioisostere is fundamentally driven by its impact on key physicochemical parameters that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Basicity (pKa): A Predictable Attenuation

The introduction of the highly electronegative fluorine atoms has a significant and predictable effect on the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the CF₂ group lowers the pKa of the piperidine nitrogen, making it less basic. The magnitude of this effect is dependent on the position of the difluoro substitution relative to the nitrogen atom.

CompoundpKaRationale for Change
Piperidine~11.2The lone pair on the nitrogen is readily available for protonation.
3,3-Difluoropiperidine7.4[4]The CF₂ group at the 3-position exerts a strong inductive electron-withdrawing effect, reducing the electron density on the nitrogen and making the lone pair less available for protonation.
4,4-Difluoropiperidine8.5[5]The inductive effect of the CF₂ group is attenuated by the increased distance from the nitrogen atom compared to the 3,3-isomer, resulting in a less pronounced decrease in basicity.
2,2-Difluoropiperidine(unavailable)The pKa is expected to be significantly lower than that of the 3,3- and 4,4-isomers due to the immediate proximity of the electron-withdrawing CF₂ group to the nitrogen.

This modulation of pKa is a critical tool for medicinal chemists. A lower pKa can reduce unwanted interactions with off-target proteins, such as hERG, and can influence a compound's absorption and distribution profile.

Lipophilicity (LogP): A More Complex Interplay

The impact of fluorination on lipophilicity is less straightforward than its effect on pKa. While the introduction of fluorine generally increases lipophilicity, the creation of a gem-difluoro group on a cyclic system can lead to more complex outcomes due to changes in the molecule's overall polarity and conformational preferences.

In a direct comparison of 3,3-difluoropiperidine and 4,4-difluoropiperidine analogs in a series of dopamine D4 receptor antagonists, it was observed that the 4,4-difluoro analogs consistently exhibited lower calculated LogP (cLogP) values than their 3,3-difluoro counterparts.[6] This was attributed to the change in pKa, with the less basic 4,4-difluoro analogs being more protonated at physiological pH, leading to increased hydrophilicity.[6]

This highlights a key principle: the effect of difluorination on LogP is context-dependent and is influenced by the interplay between the inherent lipophilicity of the CF₂ group and its impact on the molecule's ionization state.

Metabolic Stability: Blocking the "Soft Spots"

A primary driver for employing difluoropiperidine is to enhance metabolic stability. The piperidine ring is susceptible to oxidation by cytochrome P450 enzymes, particularly at the carbon atoms adjacent to the nitrogen (alpha-carbons).[1] The robust strength of the C-F bond makes it highly resistant to enzymatic oxidation.[7]

By replacing a CH₂ group with a CF₂ group, medicinal chemists can effectively "shield" a metabolically vulnerable position, thereby increasing the compound's half-life (t₁/₂) and oral bioavailability. While direct comparative studies with quantitative t₁/₂ values for piperidine versus difluoropiperidine pairs are not abundant in the literature, the general principle of increased metabolic stability upon fluorination is well-established.[1]

It is important to note, however, that while the C-F bond itself is strong, the introduction of fluorine can sometimes lead to alternative metabolic pathways or, in rare cases, the formation of reactive metabolites.[2] Therefore, a thorough metabolic profiling of any new difluoropiperidine-containing compound is essential.

Impact on Biological Activity: A Case Study Approach

The ultimate test of a bioisosteric replacement is its effect on biological activity. The subtle changes in conformation, electronics, and solvation induced by the difluoropiperidine moiety can have a profound impact on a compound's ability to bind to its target.

Case Study: Dopamine D4 Receptor Antagonists

A study on a series of dopamine D4 receptor antagonists provides an excellent direct comparison of the 3,3- and 4,4-difluoropiperidine scaffolds.[6][8]

ScaffoldKey Findings
3,3-DifluoropiperidineAnalogs with this scaffold generally displayed good binding affinity for the D4 receptor. For example, compound 7a (a 3,3-difluoropiperidine derivative) exhibited a Ki of 140 nM.[8]
4,4-DifluoropiperidineReplacement of the 3,3-difluoro moiety with a 4,4-difluoro group, along with other modifications, led to a significant increase in potency. The 3,4-difluorophenyl ether analog in the 4,4-difluoropiperidine series (8b ) was the most potent, with a Ki of 5.5 nM.[6] This suggests that the conformational or electronic properties of the 4,4-difluoro scaffold were more favorable for optimal interaction with the D4 receptor binding pocket.

This case study demonstrates that the position of the difluoro group is not trivial and can be a critical parameter to optimize for maximizing biological activity.

Synthesis of Difluoropiperidine Building Blocks

The practical application of the difluoropiperidine moiety in drug discovery relies on the availability of versatile and scalable synthetic routes to key building blocks. The most common starting material for many of these syntheses is N-Boc-4-piperidone.

Workflow for the Synthesis of Difluoropiperidines

Caption: General synthetic workflows for 4,4- and 3,3-difluoropiperidines.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

This protocol is adapted from literature procedures and provides a general method for the deoxofluorination of N-Boc-4-piperidone.[9]

Materials:

  • N-Boc-4-piperidone

  • Deoxofluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add the deoxofluorinating agent (1.5-2.0 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-Boc-4,4-difluoropiperidine.

Experimental Protocols for Property Determination

To enable a direct comparison of a parent piperidine compound with its difluorinated analog, the following standardized protocols can be employed.

Protocol: pKa Determination by Potentiometric Titration

This method is based on the principle of titrating a solution of the compound of interest with a strong acid or base and monitoring the pH change.

Workflow for pKa Determination:

pKa_Determination A Prepare a dilute solution of the compound (e.g., 1 mM) B Calibrate pH meter A->B C Titrate with a standardized solution of HCl or NaOH B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. volume) D->E F Determine the equivalence point(s) E->F G Calculate pKa from the half-equivalence point(s) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: LogP Determination by Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient of a compound between n-octanol and water.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4 for LogD).

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully sample both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate the LogP (or LogD) as the log₁₀ of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Workflow for Metabolic Stability Assay:

Metabolic_Stability_Workflow A Prepare incubation mixture: - Human liver microsomes - Buffer (pH 7.4) - Test compound B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH (cofactor) B->C D Aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction with cold acetonitrile containing an internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS to quantify remaining parent compound F->G H Plot ln(% remaining) vs. time and determine the slope (k) G->H I Calculate in vitro half-life (t₁/₂) (t₁/₂ = 0.693 / k) H->I

Caption: Workflow for an in vitro human liver microsomal stability assay.

Conclusion and Future Perspectives

The bioisosteric replacement of a piperidine ring with a difluoropiperidine moiety is a powerful and increasingly utilized strategy in modern drug discovery. The predictable impact on basicity, coupled with the potential to enhance metabolic stability and modulate lipophilicity, offers medicinal chemists a valuable tool to overcome ADME liabilities and fine-tune the pharmacological profile of their lead compounds.

As demonstrated, the position of the difluoro substitution is a critical consideration, with 2,2-, 3,3-, and 4,4-difluoropiperidines offering distinct physicochemical properties and, consequently, different impacts on biological activity. While the synthesis of 3,3- and 4,4-difluoropiperidines is now well-established, the development of more efficient and scalable routes to 2,2-difluoropiperidine building blocks will further expand the utility of this bioisosteric replacement.

Future work in this area will likely focus on a more systematic and comparative evaluation of the different difluoropiperidine isomers across a wider range of biological targets. A deeper understanding of the metabolic fate of difluoropiperidine-containing compounds will also be crucial for de-risking this scaffold for clinical development. The continued exploration of this fascinating bioisostere will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Nie, J., et al. (2011). Recent advances in the synthesis of 4,4-disubstituted piperidines. RSC Advances, 1(8), 1341-1351.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Goldberg, N. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Shandong Boyuan Pharmaceutical Co Ltd. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. CN111116456B.
  • PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Goldberg, N. R., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Liu, T. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984.
  • Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B.
  • EFSA. (2018).
  • SCIEX. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • PubChem. (n.d.). 3,3-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Coe, S., & Shanu-Wilson, J. (2021). Breaking C-F bonds in drugs. Hypha Discovery. Retrieved from [Link]

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Comparative

Comparative Guide to Alternative Synthesis Routes for (5,5-Difluoropiperidin-3-yl)methanol Hydrochloride

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a valuable saturated heterocyclic building block in modern medicinal chemistry. The introduction of the gem-difluoro motif at the 5-position of the piperidine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a valuable saturated heterocyclic building block in modern medicinal chemistry. The introduction of the gem-difluoro motif at the 5-position of the piperidine ring is a strategic choice to modulate the physicochemical properties of drug candidates, such as metabolic stability and pKa, without significantly increasing steric bulk. This guide provides an in-depth comparison of two distinct synthetic strategies for accessing this key intermediate, tailored for researchers and process chemists in drug development. We will explore a convergent route starting from an advanced, commercially available intermediate and a linear, de novo synthesis that builds the heterocyclic core from acyclic precursors.

Strategic Overview: Convergent vs. Linear Synthesis

The choice of a synthetic route is often a balance between speed, cost, scalability, and robustness. For (5,5-Difluoropiperidin-3-yl)methanol, two primary strategic approaches emerge:

  • Route 1: The Advanced Intermediate Approach. This is a highly convergent and rapid route that leverages a commercially available, complex starting material: N-Boc-5,5-difluoropiperidine-3-carboxylic acid. It is characterized by its short step-count but is dependent on the cost and availability of the starting material.

  • Route 2: The De Novo Ring-Closing Approach. This linear synthesis constructs the difluoropiperidine ring from simpler, less expensive acyclic precursors. While involving more synthetic steps, this route offers greater control over the supply chain and may be more cost-effective for large-scale manufacturing. The strategy is adapted from published methods for synthesizing isomeric difluoropiperidines[1][2].

We will now dissect each route, providing detailed protocols, mechanistic insights, and a comparative analysis of their respective merits and drawbacks.

Route 1: Synthesis via Reduction of an Advanced Carboxylic Acid Intermediate

This approach is the most direct pathway to the target molecule, consisting of two primary transformations: the reduction of a carboxylic acid and the deprotection of a carbamate.

Overall Workflow for Route 1

Route 1 Workflow start N-Boc-5,5-difluoropiperidine- 3-carboxylic acid step1 (5,5-Difluoropiperidin-3-yl)methanol (N-Boc protected) start->step1 Reduction (LiAlH4 or BH3•THF) step2 (5,5-Difluoropiperidin-3-yl)methanol hydrochloride (Final Product) step1->step2 Boc Deprotection / Salt Formation (HCl in Dioxane/MeOH) Route 2 Workflow start Difluoro-alkenyl Amine Precursor step1 5-Halo-5,5-difluoropiperidine (N-protected) start->step1 N-Halosuccinimide- Induced Cyclization step2 5-Hydroxy-5,5-difluoropiperidine (N-protected) step1->step2 Nucleophilic Substitution (Hydroxide Source) step3 (5,5-Difluoropiperidin-3-yl)methanol hydrochloride (Final Product) step2->step3 Reduction & Deprotection (Details vary based on N-protecting group)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized reagents like (5,5-Difluoropiperidin-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized reagents like (5,5-Difluoropiperidin-3-yl)methanol hydrochloride requires a clear understanding of its chemical nature and the regulatory landscape governing hazardous waste. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our commitment is to provide value that extends beyond the product itself, fostering a culture of safety and scientific integrity.

Section 1: Hazard Profile and Risk Assessment

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a fluorinated piperidine derivative. While invaluable in drug discovery for its unique conformational properties, its structure necessitates careful handling.[1] The primary hazards associated with this compound, as identified in Safety Data Sheets (SDS) for structurally similar chemicals, are summarized below.

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided with the product and to be aware of the following hazards.[2]

Hazard ClassificationGHS Hazard StatementRationale and Required Precautions
Skin Irritation (Category 2) H315: Causes skin irritationThe compound can cause inflammation and irritation upon contact with the skin. Required PPE: Nitrile or neoprene gloves, lab coat.[3][4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationDirect contact with the eyes can result in significant irritation and potential damage. Required PPE: ANSI-rated safety glasses or goggles.[3][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of the powdered compound can irritate the respiratory tract. Required Engineering Control: Handle only in a certified chemical fume hood.[3][4]
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion of the compound can be harmful. Required Practice: No eating, drinking, or smoking in the lab. Wash hands thoroughly after handling.[3]

Understanding these hazards is paramount as they directly inform the disposal protocol. The goal is to contain the chemical, prevent exposure, and ensure it enters a designated hazardous waste stream without reacting with other incompatible materials.

Section 2: Core Principles of Compliant Chemical Disposal

Disposal of chemical waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which mandates the "cradle-to-grave" management of hazardous waste.[6] This means the generator of the waste (the laboratory) is responsible for it from creation to its final, environmentally sound disposal.

The Three Pillars of Compliant Disposal:

  • Characterization: Properly identify the waste. This includes its chemical components and associated hazards.

  • Segregation: Do not mix incompatible waste streams. Mixing this acidic hydrochloride salt with bases or strong oxidizing agents could lead to violent reactions.[7][8]

  • Containment: Use appropriate, sealed, and clearly labeled containers for all waste.[6][9]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct workflow for the safe disposal of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride and materials contaminated with it.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing this compound. Do not mix it with other waste streams unless you can confirm compatibility.

Waste TypeSegregation GuidelineRationale
Solid Waste Collect pure compound, contaminated spatulas, weigh boats, and gloves in a dedicated, labeled hazardous waste container.Prevents accidental reaction and ensures proper disposal routing.
Liquid Waste Collect solutions containing the compound in a dedicated, labeled hazardous waste container.Organic solvents are often incinerated; mixing with incompatible aqueous waste can complicate disposal.
Sharps Waste Contaminated needles or glassware must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.Prevents physical injury and chemical exposure to support staff.[9]

Incompatible Materials to Avoid:

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Carbonate): Can cause a neutralization reaction that may generate heat.[7]

  • Strong Oxidizing Agents (e.g., Perchloric Acid, Hydrogen Peroxide): Can lead to exothermic or explosive reactions.[7][8]

Step 2: Containerization

Choosing the correct container is a critical safety measure.

  • Select a Compatible Container: Use a High-Density Polyethylene (HDPE) or glass container for liquid waste. For solid waste, a labeled, sealable bag or a wide-mouth HDPE container is appropriate.[6] Do not use metal containers, as the hydrochloride salt is acidic.[8]

  • Ensure Proper Sealing: The container must have a tight-fitting, screw-on cap. Do not use stoppers or parafilm as a primary seal.[9]

  • Fill Level: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

Your facility's Environmental Health & Safety (EHS) office will provide specific labeling requirements. Generally, the label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "(5,5-Difluoropiperidin-3-yl)methanol hydrochloride."

  • An accurate list of all constituents in the container, including solvents, with percentages.[6]

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The date accumulation started.

Step 4: Storage and Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area must be under the control of the lab personnel. Store in a well-ventilated area away from incompatible materials.[10]

  • Arrange for Pickup: Once the container is full or you are finished with the project, contact your institution's EHS office or equivalent department to schedule a hazardous waste pickup.[6] Do not pour this chemical down the drain.[8]

Disposal Decision Workflow The following diagram outlines the decision-making process for handling waste generated from using (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.

G Disposal Workflow for (5,5-Difluoropiperidin-3-yl)methanol HCl start Waste Generated is_pure Pure Compound or Contaminated Solid? start->is_pure Characterize is_solution Aqueous or Organic Solution? is_pure->is_solution No solid_waste Container: Labeled HDPE Jar or Sealable Waste Bag is_pure->solid_waste Yes is_sharp Contaminated Sharp? is_solution->is_sharp No aqueous_waste Container: Labeled HDPE or Glass Bottle (pH Neutral) is_solution->aqueous_waste Aqueous organic_waste Container: Labeled Solvent-Rated HDPE or Glass Bottle is_solution->organic_waste Organic sharp_waste Container: Puncture-Proof Chemical Sharps Bin is_sharp->sharp_waste Yes label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name & % Conc. - Associated Hazards is_sharp->label_container No solid_waste->label_container aqueous_waste->label_container organic_waste->label_container sharp_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.

Section 4: Emergency Procedures for Spills

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency number.

  • Don PPE: For small spills, don the appropriate PPE: lab coat, gloves, and eye protection.

  • Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

By adhering to these detailed procedures, you contribute to a safe and compliant research environment, ensuring that the valuable work of drug discovery does not come at the cost of personal or environmental health.

References

  • Carbosynth Ltd. (2022).
  • Chemos GmbH & Co. KG. (2021).
  • AK Scientific, Inc. Safety Data Sheet (United States). (3-Fluoropiperidin-3-yl)methanol hydrochloride.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nipissing University. (2019).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride.
  • Ebnesajjad, S. (2005). Safety, Disposal, and Recycling of Fluoropolymers. In Fluoropolymers Applications in the Chemical Processing Industries.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
  • M. Schrempp, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • University of Crete. (n.d.).
  • Karolinska Institutet. Waste Management in Biomedicum.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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